N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3,3,3-trifluoropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S2/c1-10-7-11(2)20(19-10)13(12-3-5-23-9-12)8-18-24(21,22)6-4-14(15,16)17/h3,5,7,9,13,18H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOFHTBPAPOIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)CCC(F)(F)F)C2=CSC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through a series of reactions:
Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Synthesis of thiophene derivative: Thiophene-3-carboxaldehyde can be synthesized from thiophene via formylation reactions.
Coupling Reaction: The pyrazole and thiophene intermediates are coupled using a suitable linker, such as a bromoethyl compound, under basic conditions.
Introduction of Trifluoropropane Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoropropane sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the trifluoropropane sulfonamide group can enhance the compound’s binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Key Differences :
- The target compound’s pyrazole-thiophene core distinguishes it from imidazo-pyrrolo-pyrazine derivatives, which are larger and more rigid.
- Unlike PT-ADA-PPR, which uses adamantane for hydrophobic interactions, the target compound’s 3,5-dimethylpyrazole may enhance hydrogen-bonding capacity.
Thiophene-Containing Sulfonamides
Structural Insights :
- Thiophen-3-yl derivatives are less common than thiophen-2-yl analogs (e.g., ’s impurities). The 3-position may reduce steric hindrance, improving binding to hydrophobic pockets.
Pyrazole-Based Sulfonamides
Pyrazole rings are prevalent in anti-inflammatory and anticancer agents. For example:
- Celecoxib : A COX-2 inhibitor with a pyrazole-sulfonamide structure.
Research Findings and Data
Physicochemical Properties
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring : Known for its role in various biological activities.
- Thiophene ring : Contributes to the compound's electronic properties.
- Trifluoropropane sulfonamide moiety : Enhances solubility and biological activity.
The molecular formula is with a molecular weight of approximately 368.44 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The pyrazole and thiophene rings can interact with receptors, influencing signaling pathways associated with inflammation and cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Anticancer Activity
Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells. A study evaluating related pyrazole derivatives found IC50 values ranging from 5.00 to 29.85 µM against various cancer cell lines, indicating significant cytotoxicity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | C6 | 5.13 |
| 5a | SH-SY5Y | 5.00 |
| 5f | L929 | >30 |
Table 1: Cytotoxicity of related pyrazole derivatives against cancer cell lines
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various assays. While specific data for this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study on Pyrazole Derivatives
A study published in MDPI evaluated a series of pyrazole derivatives for their anticancer properties. The results showed that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against glioma cells (EC50 values as low as 2.2 µM) while sparing healthy cells . This suggests that structural variations in compounds like this compound could lead to improved selectivity and efficacy.
Mechanistic Insights
Flow cytometry analysis revealed that similar compounds induce cell cycle arrest and apoptosis in cancer cells. For instance, a derivative was shown to inhibit the G0/G1 phase by 45.1%, indicating a strong impact on cell proliferation .
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation .
- Solvent selection : Polar aprotic solvents enhance reactant solubility and reaction efficiency .
- Analytical validation : NMR and HPLC monitor intermediate purity at each step .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirms substituent positions and connectivity via characteristic shifts (e.g., pyrazole C-H at δ 6.0–7.5 ppm, thiophene protons at δ 7.0–7.5 ppm) . | Solvent: CDCl₃ or DMSO-d₆; 400–600 MHz. |
| HPLC | Assesses purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) . | Mobile phase: Acetonitrile/water gradient. |
| Mass Spectrometry (MS) | Verifies molecular weight via ESI+ or MALDI-TOF (e.g., [M+H]⁺ for C₁₅H₁₇F₃N₃O₂S₂: calculated 404.08) . | Ionization mode: Positive/negative ion. |
Q. Advanced validation :
Advanced: How can density functional theory (DFT) predict this compound’s electronic properties, and which functionals are recommended?
Answer:
DFT calculations model:
Q. Recommended functionals :
Q. Workflow :
Geometry optimization with B3LYP/6-31G(d).
Single-point energy calculation using larger basis sets (e.g., 6-311++G(d,p)).
Advanced: How to resolve contradictions in bioactivity data across different assays?
Q. Methodological approach :
Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts .
Structure-activity relationship (SAR) : Compare analogs (see table below) to identify critical functional groups .
| Analog | Modification | Bioactivity Trend |
|---|---|---|
| Trifluoromethyl removal | Reduced lipophilicity | Decreased enzyme binding affinity . |
| Thiophene → Furan substitution | Altered π-π stacking | Lower anti-inflammatory activity . |
Physicochemical profiling : Measure logP (HPLC) to assess membrane permeability discrepancies .
Advanced: Design an experiment to study the compound’s binding mechanism with a target enzyme.
Q. Protocol :
Molecular docking : Use AutoDock Vina with the enzyme’s crystal structure (PDB ID) to predict binding poses .
Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) at varying concentrations (1–100 μM) .
Mutagenesis : Engineer enzyme active-site residues (e.g., Ala-scan) to validate key interactions (e.g., hydrogen bonds with sulfonamide) .
Q. Data analysis :
- Correlate docking scores (ΔG) with SPR-derived KD values.
- Map mutagenesis results to electrostatic potential surfaces from DFT .
Advanced: How to optimize synthetic yield during sulfonamide group formation?
Q. Strategies :
Q. Troubleshooting :
- Side reactions : Monitor by TLC (silica, ethyl acetate/hexane 3:7). Quench unreacted intermediates with aqueous NaHCO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
